N-Ethyl-2-bromo-benzenamine
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Overview
Description
It is a derivative of aniline, where the amino group is substituted with an ethyl group and a bromine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2-bromo-benzenamine can be synthesized through several methods. One common approach involves the bromination of N-ethyl aniline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position relative to the amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-bromo-benzenamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an alkylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include N-ethyl-2-hydroxy-benzenamine, N-ethyl-2-alkoxy-benzenamine, and N-ethyl-2-amino-benzenamine.
Electrophilic Aromatic Substitution: Products include N-ethyl-2-nitro-benzenamine, N-ethyl-2-sulfonic acid-benzenamine, and N-ethyl-2,4-dibromo-benzenamine.
Oxidation and Reduction: Products include N-ethyl-2-nitroso-benzenamine, N-ethyl-2-nitro-benzenamine, and N-ethyl-2-alkylamine.
Scientific Research Applications
N-Ethyl-2-bromo-benzenamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties, such as conductivity and thermal stability.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-Ethyl-2-bromo-benzenamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ethyl group influence the compound’s binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-bromo-benzenamine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-bromo-benzenamine: Bromine atom is at the para position relative to the amino group.
N-Ethyl-2-chloro-benzenamine: Chlorine atom instead of bromine.
Uniqueness
N-Ethyl-2-bromo-benzenamine is unique due to the specific positioning of the bromine atom and the ethyl group, which confer distinct chemical and biological properties. The ortho-bromine substitution enhances its reactivity in nucleophilic substitution reactions and influences its binding interactions in biological systems .
Properties
IUPAC Name |
2-bromo-N-ethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRJSHVTNSVDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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